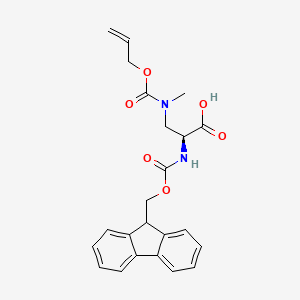

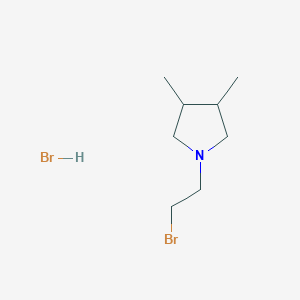

1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned seems to be a brominated derivative of pyrrolidine . Pyrrolidine is a cyclic amine, and bromination usually involves the substitution of a hydrogen atom with a bromine atom.

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide” are not available, brominated compounds are often synthesized through free radical bromination or nucleophilic substitution .Chemical Reactions Analysis

Brominated compounds, like the one you mentioned, can undergo various chemical reactions. These include but are not limited to substitution reactions and elimination reactions .Aplicaciones Científicas De Investigación

Hyperbranched Polyelectrolytes

A study explored the synthesis of hyperbranched polyelectrolytes from monomers like 3,5-bis(bromomethyl)pyridine hydrobromide. These polyelectrolytes exhibit significant potential due to their unique properties and have been characterized through NMR spectroscopy, revealing insights into their structure and reactivity (Monmoton et al., 2008).

Crystal Structure Control

Another research focus was on the crystal structure of dibrominated and nonbrominated 2-amino-4,6-dimethylpyridine salts, highlighting the influence of nonclassical noncovalent interactions. This study provides a deeper understanding of the structural control in crystal formation, beneficial for designing materials with specific properties (AlDamen & Haddad, 2011).

Synthetic Methodologies

Research on the transformation of 5-(bromomethyl)-1-pyrrolinium bromides into piperidin-3-ones through a novel ring expansion-oxidation protocol offers valuable insights into synthetic strategies for constructing complex heterocyclic compounds. This methodology opens up new avenues for the synthesis of pharmacologically relevant molecules (D’hooghe et al., 2008).

pH-Dependent Crystal Transformation

The reversible crystal transformation of 1-carboxymethyl-1-methyl-pyrrolidinium bromides based on pH changes provides a fascinating glimpse into the responsive behavior of molecular crystals. Such transformations are crucial for understanding material properties and could be applied in sensors or switches (Tong et al., 2018).

Efficient Synthesis Processes

The efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in pharmaceutical production, demonstrates the importance of developing sustainable and high-yield synthetic routes. This research underscores the ongoing efforts to enhance the environmental friendliness of chemical syntheses (Guo et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-7-5-10(4-3-9)6-8(7)2;/h7-8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKGGBKXTJUJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-3,4-dimethylpyrrolidine;hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride](/img/structure/B2637328.png)

![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)

![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)

![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)